molecular formula C18H24N4O2 B2474479 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2319807-26-4

5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Katalognummer B2474479
CAS-Nummer: 2319807-26-4
Molekulargewicht: 328.416
InChI-Schlüssel: WBJKVPVWXWYGSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

FXR Agonist for Dyslipidemia Treatment

The compound has been identified as a potent FXR agonist . The farnesoid X receptor (FXR) is a member of the “metabolic” subfamily of nuclear receptors. FXR agonists have been reported to have profound effects on plasma lipids in animal models . This compound, also known as LY2562175, robustly lowers plasma LDL and vLDL in LDLr-/- mice . It has been advanced to the clinic for evaluation in humans .

Atherosclerosis Therapy

In addition to treating dyslipidemia, this compound is also being developed as a therapy for atherosclerosis . Atherosclerosis is a condition where the arteries become narrowed and hardened due to a buildup of plaque around the artery wall.

Lipid Modulating Properties

This compound has robust lipid modulating properties , lowering LDL and triglycerides while raising HDL in preclinical species . This makes it a potential candidate for treating various lipid disorders.

Antifungal Activities

Isoxazole derivatives, including this compound, have been tested for in vitro antifungal activities against B. cinerea and R. cerealis .

Analgesic Potential

Isoxazole, the core structure of this compound, has been studied for its analgesic potential . Analgesics are medicines that are used to relieve pain.

Anti-inflammatory Properties

Isoxazole derivatives have been reported to have anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Isoxazole derivatives have also been studied for their anticancer properties . This compound could potentially be developed into a novel anticancer drug.

Antidepressant Applications

Isoxazole and its derivatives have been studied for their antidepressant properties . This compound could potentially be used in the treatment of depression.

Eigenschaften

IUPAC Name

5-cyclopropyl-3-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-8-18(20-12-19-13)23-11-14-4-6-22(7-5-14)10-16-9-17(24-21-16)15-2-3-15/h8-9,12,14-15H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJKVPVWXWYGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.